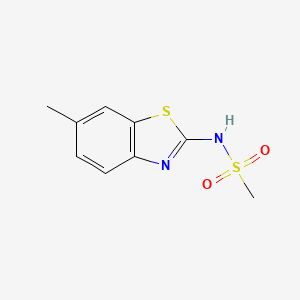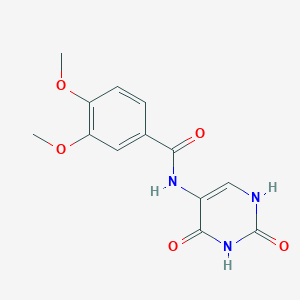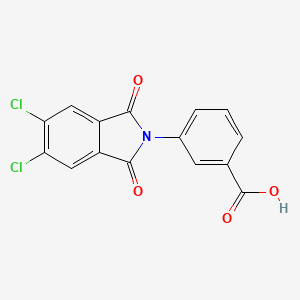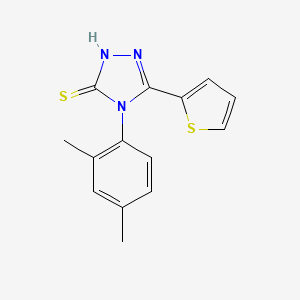![molecular formula C21H23N3O4S B5567697 4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5567697.png)
4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoxalinone derivatives involves various chemical reactions. For example, the reaction of 3-methyl-2(1H)quinoxalinone with alkyl, benzyl, and arenesulfonyl halides in the presence of K2CO3 in dry acetone produces 1-substituted 3-methyl-2(1H)-quinoxalinones. Other methods involve modified Claisen ester condensation reactions and reactions with acetic anhydride for the synthesis of specific quinoxalinone derivatives (Badr et al., 1984).
Molecular Structure Analysis
Studies have shown the synthesis of quinoxalinone derivatives can lead to compounds with complex molecular structures. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with various reagents produces functionalized 4H-pyrano[3,2-c]pyridines, which were analyzed for their molecular structure using techniques such as XRD and DFT studies, highlighting the importance of molecular structure analysis in understanding the properties of these compounds (Petronijevic et al., 2017).
Chemical Reactions and Properties
Quinoxalinone derivatives undergo various chemical reactions, leading to the formation of new compounds with unique properties. For example, the synthesis of new dihydrospiro(quinoline-2,4'-piperidines) highlighted an acetyl migration under certain conditions, demonstrating the dynamic chemical behavior of these compounds (Kouznetsov et al., 2005).
Physical Properties Analysis
The physical properties of quinoxalinone derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. Studies involving SCXRD and DFT provided insights into the physical structure, electrostatic potential maps, and other physical properties of these compounds, facilitating a deeper understanding of their behavior under various conditions (Marganakop et al., 2022).
Wissenschaftliche Forschungsanwendungen
Quinoxaline Derivatives in Scientific Research
Heterocyclic Compound Importance Quinoxalines, belonging to the heterocyclic compound family, are significant for their structural diversity and biological activities. These compounds, including 4-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone, are crucial in pharmaceuticals, dyes, and antibiotics due to their antitumoral, antimicrobial, and catalytic properties. They are synthesized through the condensation of ortho-diamines with 1,2-diketones, offering a versatile scaffold for developing biologically active compounds (Aastha Pareek and Dharma Kishor, 2015).
Pharmacological Profiles Quinoxalinone derivatives serve as foundational skeletons for designing synthetic compounds with significant pharmacological actions, including antimicrobial, anti-inflammatory, and antitumor activities. These derivatives act as critical tools for chemists aiming to create more efficacious and safer agents, highlighting their importance in drug discovery and development (Y. Ramli, A. Moussaif, K. Karrouchi, E. Essassi, 2014).
Biomedical and Industrial Applications Modifications to the quinoxaline structure unlock a broad spectrum of biomedical applications, notably in treating chronic and metabolic diseases through antimicrobial activities. The adaptability of quinoxaline derivatives enables their use across various medical and industrial fields, demonstrating their potential to address diverse therapeutic needs (J. A. Pereira et al., 2015).
Corrosion Inhibition Apart from pharmaceutical applications, quinoxaline derivatives have shown effectiveness as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them valuable in protecting against metallic corrosion, which is essential for prolonging the lifespan of various structures (C. Verma, M. Quraishi, E. Ebenso, 2020).
Optoelectronic Material Development Quinoxaline derivatives are investigated for their use in optoelectronics, including applications in electronic devices, luminescent elements, and image sensors. Their incorporation into π-extended conjugated systems is valuable for creating novel optoelectronic materials, showcasing their versatility beyond biomedical applications (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-methyl-5-piperidin-1-ylsulfonylbenzoyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-9-10-16(29(27,28)23-11-5-2-6-12-23)13-17(15)21(26)24-14-20(25)22-18-7-3-4-8-19(18)24/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOYBMWXPRAHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)N3CC(=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-methyl-5-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5567615.png)
![4-methyl-N-[3-(2-methyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]benzamide](/img/structure/B5567621.png)

![N-[(3S*,4R*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5567626.png)


![2-butyl-8-(5-methoxy-2-furoyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5567647.png)
![3-[2-(4-fluorophenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5567671.png)
![6-methyl-4-phenyl-2-[(2-phenylethyl)thio]nicotinonitrile](/img/structure/B5567672.png)

![3-methyl-1-(4-methylphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B5567683.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(3-methyl-1-piperidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5567687.png)
![3-isopropyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5567694.png)
